molecular formula C8H3F7OS B15385602 1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B15385602
M. Wt: 280.16 g/mol
InChI Key: YYNXCQCDVIVQPD-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C8H3F7OS and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene, and how can competing substitution reactions be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group substitution. A common approach includes:

Fluorination : Electrophilic fluorination of a benzene precursor using reagents like Selectfluor™ under anhydrous conditions at 80–100°C .

Difluoromethoxy Introduction : Nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) in polar aprotic solvents (e.g., DMF) at 0–5°C to avoid side reactions .

Trifluoromethylthio Installation : Use of (trifluoromethylthio)copper(I) complexes under inert atmospheres to ensure regioselectivity at the para position .
Key Challenge : Competing substitutions (e.g., bromination vs. fluorination) can be mitigated by optimizing stoichiometry and reaction time. GC-MS and ¹⁹F NMR are critical for monitoring intermediates .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C to identify decomposition thresholds .
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via HPLC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, tracking changes using UV-Vis spectroscopy .

Q. What electronic effects dominate the reactivity of the trifluoromethylthio group in cross-coupling reactions?

Methodological Answer: The -SCF₃ group exhibits strong electron-withdrawing effects (σₚ = 0.68), which polarize the benzene ring and activate specific positions for electrophilic attack. Key considerations:

  • Coupling Reactions : Use Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling with arylboronic acids. The -SCF₃ group reduces electron density at the ortho position, favoring meta-substitution .
  • Competing Pathways : DFT calculations (B3LYP/6-311+G(d,p)) can model charge distribution to predict regioselectivity .
    Contradiction Note : Some studies report unexpected para-substitution due to steric hindrance from adjacent fluorine atoms. Validate with X-ray crystallography .

Q. How can contradictory spectral data (e.g., ¹⁹F NMR shifts) between synthetic batches be resolved?

Methodological Answer:

  • Isotopic Purity : Ensure >99% deuterated solvents (e.g., CDCl₃) to avoid signal splitting .
  • Dynamic Effects : Low-temperature ¹⁹F NMR (-40°C) can resolve overlapping peaks caused by rotational isomerism of the difluoromethoxy group .
  • Crystallographic Validation : Compare experimental shifts with computed values (GIAO method at MP2/aug-cc-pVTZ) to assign signals definitively .

Q. What strategies enhance the compound’s utility in materials science (e.g., liquid crystals or OLEDs)?

Methodological Answer:

  • Liquid Crystals : Introduce alkyl chains via nucleophilic aromatic substitution to modulate mesophase behavior. The -SCF₃ group improves thermal stability (T₅% = 280°C) .
  • OLEDs : Coordinate with iridium(III) complexes to optimize electroluminescence. The compound’s low LUMO (-2.1 eV) facilitates electron injection .

Q. How do steric and electronic factors influence its bioactivity in medicinal chemistry studies?

Methodological Answer:

  • Enzyme Inhibition : Docking simulations (AutoDock Vina) show the -SCF₃ group occupies hydrophobic pockets in COX-2, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
  • Metabolic Stability : Replace difluoromethoxy with trifluoromethoxy to reduce CYP450-mediated oxidation. Validate with microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

3-(difluoromethoxy)-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H

InChI Key

YYNXCQCDVIVQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)OC(F)F)SC(F)(F)F

Origin of Product

United States

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